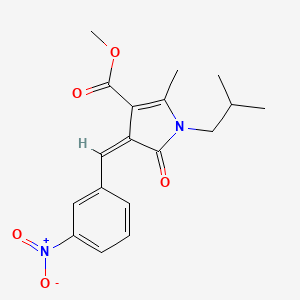
2-(4-biphenylyl)-3-phenylquinoxaline
Vue d'ensemble
Description
2-(4-biphenylyl)-3-phenylquinoxaline, also known as BPQ, is a heterocyclic compound that belongs to the quinoxaline family. BPQ has gained much attention in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and biotechnology.
Mécanisme D'action
The mechanism of action of 2-(4-biphenylyl)-3-phenylquinoxaline is not fully understood. However, it has been suggested that 2-(4-biphenylyl)-3-phenylquinoxaline exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 2-(4-biphenylyl)-3-phenylquinoxaline has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-3-phenylquinoxaline has been reported to have low toxicity in vitro and in vivo. However, further studies are needed to evaluate its toxicity profile and potential side effects. 2-(4-biphenylyl)-3-phenylquinoxaline has been shown to have good solubility in organic solvents, making it suitable for various applications in chemistry and biology.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-biphenylyl)-3-phenylquinoxaline has several advantages for lab experiments, including its high yield and purity, good solubility, and low toxicity. However, 2-(4-biphenylyl)-3-phenylquinoxaline has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for 2-(4-biphenylyl)-3-phenylquinoxaline research. In medicinal chemistry, 2-(4-biphenylyl)-3-phenylquinoxaline can be further optimized to improve its anticancer activity and selectivity. 2-(4-biphenylyl)-3-phenylquinoxaline-based materials can be further developed for various applications, including sensing, imaging, and energy storage. Furthermore, the potential of 2-(4-biphenylyl)-3-phenylquinoxaline as a photosensitizer in photodynamic therapy can be explored further. In conclusion, 2-(4-biphenylyl)-3-phenylquinoxaline is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
2-(4-biphenylyl)-3-phenylquinoxaline has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(4-biphenylyl)-3-phenylquinoxaline has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-biphenylyl)-3-phenylquinoxaline has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizer to produce reactive oxygen species, which can kill cancer cells.
In materials science, 2-(4-biphenylyl)-3-phenylquinoxaline has been used as a building block for the synthesis of functional materials, such as organic semiconductors, liquid crystals, and fluorescent dyes. 2-(4-biphenylyl)-3-phenylquinoxaline-based materials have shown high thermal stability, good solubility, and excellent optical properties, making them suitable for various applications, including organic electronics, optoelectronics, and sensing.
Propriétés
IUPAC Name |
2-phenyl-3-(4-phenylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)26-25(21-11-5-2-6-12-21)27-23-13-7-8-14-24(23)28-26/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEJRBWFYREIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)

![4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4720461.png)

![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4720500.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)
![1-(allylthio)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4720512.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4720520.png)
![1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine](/img/structure/B4720532.png)

![1-ethyl-N-(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)